![molecular formula C12H16N2O B1320407 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline CAS No. 926265-87-4](/img/structure/B1320407.png)
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline
Overview
Description
4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline , also known by its chemical formula C12H16N2O , is a compound with the following synonyms: 4-[2-oxo-2-(1-pyrrolidinyl)ethyl]aniline , AKOS BBV-006698 , and OTAVA-BB 1130397 . It falls within the category of biochemicals used in proteomics research .
Physical And Chemical Properties Analysis
Scientific Research Applications
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline: A Comprehensive Analysis
Proteomics Research: This compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions. Proteomics is a vital field that helps understand disease mechanisms and the discovery of potential therapeutic targets .
Drug Development for Neurodegenerative Diseases: It has been investigated for its role in drug development, particularly as a potential treatment for Alzheimer’s disease. Clinical trials have shown promising results, with some studies reporting improved cognitive function.
Cancer Treatment Research: Similarly, this compound has been explored for its application in cancer treatment. Some studies have reported reduced tumor growth when using this compound, suggesting its potential as an anti-cancer agent.
Antibacterial Activity: A structure-activity relationship (SAR) investigation highlighted its antibacterial activity, which increased with certain substituents. This suggests its potential use in developing new antibacterial drugs .
properties
IUPAC Name |
2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIAFWIIAECIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588166 | |
Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926265-87-4 | |
Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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